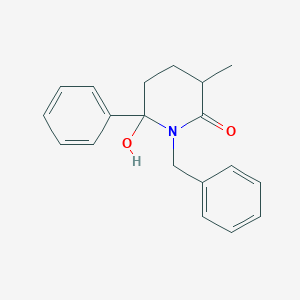
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one is a complex organic compound belonging to the piperidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques are tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The precise pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects and applications.
Comparison with Similar Compounds
- 1-Benzyl-3-hydroxy-1H-indazole
- 6-Hydroxy-3-methyl-1-phenylpiperidin-2-one
- 1-Benzyl-6-hydroxy-3-methylpiperidin-2-one
Comparison: Compared to similar compounds, 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and potential for receptor binding, while the hydroxy and methyl groups provide sites for further chemical modifications. These features make it a versatile compound for various research and industrial applications.
Properties
CAS No. |
65094-60-2 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-15-12-13-19(22,17-10-6-3-7-11-17)20(18(15)21)14-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3 |
InChI Key |
CXOPAKPSVIDIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















